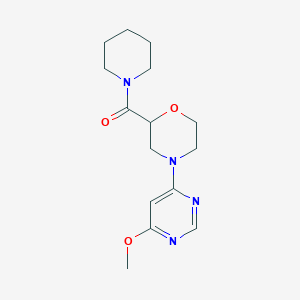

![molecular formula C13H17N7O2 B6460547 4,6-dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3,5-triazin-2-amine CAS No. 2549015-10-1](/img/structure/B6460547.png)

4,6-dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3,5-triazin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It is usually used in the chloride form but the tetrafluoroborate salt is also commercially available .

Synthesis Analysis

DMTMM is prepared by reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) . CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .Molecular Structure Analysis

The molecular structure of DMTMM includes a triazine ring with two methoxy groups and a morpholinium group attached . The molecular formula is C10H17ClN4O3 .Chemical Reactions Analysis

DMTMM is used in amide coupling, one of the most common reactions in organic chemistry . It has also been used to synthesize other carboxylic functional groups such as esters and anhydrides .Physical And Chemical Properties Analysis

The molar mass of DMTMM is 276.72 g·mol−1 . More detailed physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Peptide Synthesis and Amide Coupling

DMTMM is commonly employed as a condensing agent for peptide synthesis. It facilitates the coupling of carboxylic acids with amines, leading to the formation of amides. Specifically, DMTMM is used in the following transformations:

- Condensation of Carboxylic Acids and Amines : In the presence of DMTMM, carboxylic acids react with amines to yield the corresponding amides, often conducted in tetrahydrofuran (THF) .

- Esterification : DMTMM enables the esterification of carboxylic acids with alcohols, producing esters .

- Weinreb Amide Formation : DMTMM converts carboxylic acids into Weinreb amides, which are valuable intermediates in organic synthesis .

Biodegradable Films and Coatings

Recent research has explored the use of DMTMM in developing biodegradable films. These films exhibit improved properties, including:

- Moisture Uptake and Content : DMTMM enhances moisture uptake and content in films .

- Biodegradability : The compound’s presence ensures good biodegradability of the films .

Alternative Coupling Reagent

DMTMM tetrafluoroborate (DMTMM BF4) serves as an alternative coupling reagent to DMTMM chloride in peptide synthesis. Its stability makes it suitable for both solution-phase and solid-phase peptide synthesis .

Materials Science and Surface Modification

Researchers investigate DMTMM for surface modification of materials, such as functionalizing nanoparticles or modifying polymer surfaces.

Wirkmechanismus

Target of Action

The primary target of this compound is carboxylic acids . Carboxylic acids are organic compounds that contain a carboxyl group (-COOH). They play a crucial role in the biochemistry of life, being involved in the formation of proteins, carbohydrates, and lipids.

Mode of Action

The compound interacts with its targets through a process known as amidation . Amidation is a type of condensation reaction that involves the conversion of a carboxylic acid to an amide. The compound acts as a condensation reagent, facilitating the reaction between carboxylic acids and amines to form amides .

Biochemical Pathways

The compound affects the biochemical pathway of amide synthesis . Amides are important in biochemistry, as they form the backbone of proteins. The formation of amides from carboxylic acids and amines is a key step in protein synthesis.

Pharmacokinetics

It is known that the compound is highly reactive, suggesting that it may be rapidly metabolized and excreted .

Result of Action

The result of the compound’s action is the formation of amides from carboxylic acids and amines . This can have significant effects at the molecular and cellular level, as amides are integral to the structure and function of proteins.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, the compound mediates amidation reactions in alcohol and aqueous solutions . Therefore, the presence and concentration of these solvents can affect the compound’s action. Additionally, the compound should be protected from light and stored in a dry place to maintain its stability .

Safety and Hazards

Eigenschaften

IUPAC Name |

4,6-dimethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N7O2/c1-19(11-16-12(21-2)18-13(17-11)22-3)9-7-20(8-9)10-6-14-4-5-15-10/h4-6,9H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAZCCQFGFNJKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NC=CN=C2)C3=NC(=NC(=N3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3,5-triazin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B6460465.png)

![4-[6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6460471.png)

![4-[6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B6460472.png)

![4,6-dimethyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6460476.png)

![3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile](/img/structure/B6460497.png)

![4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6460511.png)

![4-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B6460517.png)

![1-benzyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6460523.png)

![2-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B6460530.png)

![4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B6460551.png)

![4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B6460559.png)

![4-[2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine](/img/structure/B6460562.png)

![4-[4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-2-yl]morpholine](/img/structure/B6460563.png)